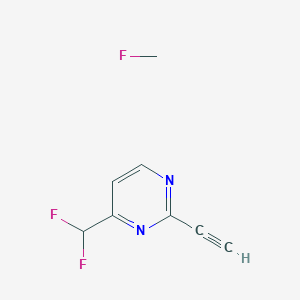
4-(Difluoromethyl)-2-ethynylpyrimidine;fluoromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-ethynylpyrimidine;fluoromethane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and ethynyl groups in the pyrimidine ring imparts distinct chemical properties, making it a valuable building block for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethynylpyrimidine typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated processes .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-ethynylpyrimidine often involves large-scale difluoromethylation reactions using commercially available difluorocarbene precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethynylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-ethynylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethynylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The ethynyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2-ethynylpyrimidine
- 4-(Difluoromethyl)-2-ethynylbenzene
- 4-(Difluoromethyl)-2-ethynylthiazole
Uniqueness
4-(Difluoromethyl)-2-ethynylpyrimidine is unique due to the presence of both difluoromethyl and ethynyl groups in the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3N2 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethynylpyrimidine;fluoromethane |
InChI |
InChI=1S/C7H4F2N2.CH3F/c1-2-6-10-4-3-5(11-6)7(8)9;1-2/h1,3-4,7H;1H3 |
InChI Key |
SRRGCZBPWAVTRD-UHFFFAOYSA-N |
Canonical SMILES |
CF.C#CC1=NC=CC(=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


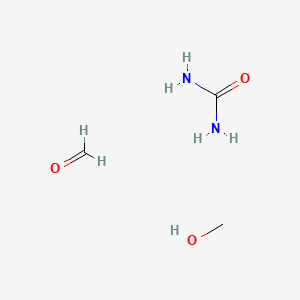
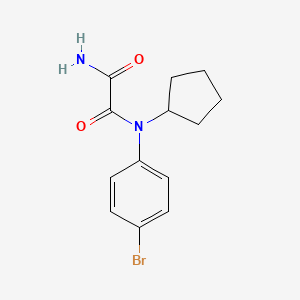
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)

![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
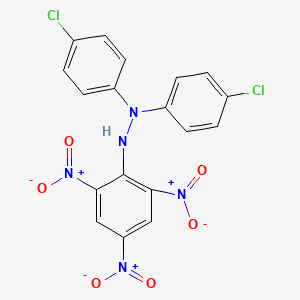
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
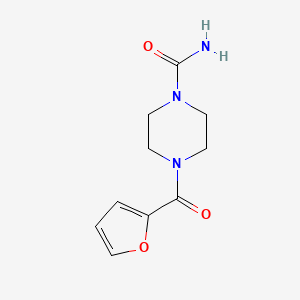

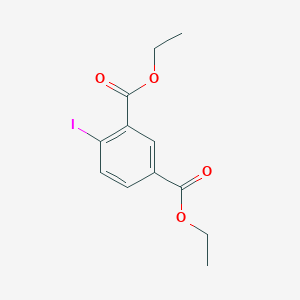

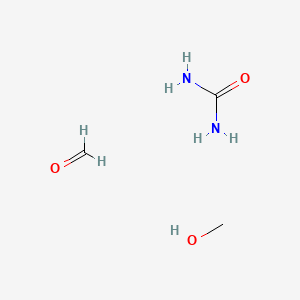
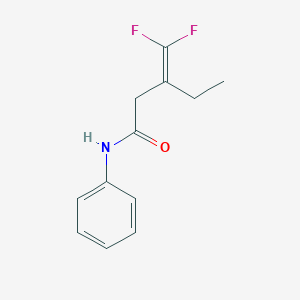
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
